4-(2-Fluoropyridin-3-yl)cyclohexanone
Description
4-(2-Fluoropyridin-3-yl)cyclohexanone is a cyclohexanone derivative featuring a fluoropyridine substituent at the 4-position of the cyclohexanone ring. Cyclohexanone derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity, particularly in condensation and nucleophilic addition reactions .
Properties
Molecular Formula |
C11H12FNO |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
4-(2-fluoropyridin-3-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H12FNO/c12-11-10(2-1-7-13-11)8-3-5-9(14)6-4-8/h1-2,7-8H,3-6H2 |
InChI Key |
BEAWEPADGQEGRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=C(N=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 4-(Dimethylamino)-4-(pyridin-3-yl)cyclohexanone (CAS 1187964-31-3)
- Structure: Features a pyridin-3-yl group and a dimethylamino substituent at the 4-position of cyclohexanone.
- Properties: The dimethylamino group enhances basicity and solubility in polar solvents compared to the fluoropyridinyl derivative.
- Applications: Likely explored as a pharmaceutical intermediate, analogous to other pyridine-containing cyclohexanones .
b. 4-(6-Ethoxy-pyridin-3-yl)-4-hydroxy-cyclohexanone (CAS 1228652-24-1)
- Structure: Includes an ethoxy group on the pyridine ring and a hydroxyl group on the cyclohexanone.
- The molecular weight (235.3 g/mol) is slightly higher due to the ethoxy substituent .
- Synthesis : Likely involves nucleophilic substitution or condensation reactions, similar to methods in and .
c. 2-(o-Chlorophenyl)-2-(methylamino)-cyclohexanone
- Structure: Substituted with an o-chlorophenyl and methylamino group instead of fluoropyridinyl.
- Properties: The chlorine atom and methylamino group confer distinct electronic and steric effects.
Physicochemical Properties
A comparison of key properties with β-cyclohexanone () and fragrance-related derivatives (–8) highlights substituent effects:
- Fluorine Impact: The electron-withdrawing fluorine atom likely raises the compound’s polarity and boiling point compared to non-fluorinated analogs. This could enhance stability in metabolic pathways, a trait valuable in drug design.
Separation and Purification Challenges
- Vapor-Liquid Equilibrium (VLE): highlights the importance of VLE data for separating cyclohexanone homologs. The fluoropyridinyl group’s polarity may complicate distillation, necessitating advanced separation techniques like COSMO-RS modeling .
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